molecular formula C12H17N3O4 B13646507 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid

Katalognummer: B13646507
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: YGBJGRDNKIZRQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a high-purity chemical compound offered for research and development applications. This specialized molecule, with the CAS number 1251000-11-9 and a molecular formula of C12H17N3O4, has a molecular weight of 267.28 g/mol . It is characterized by a fused bicyclic structure featuring an imidazole ring and a tetrahydropyridine ring, which is protected by a tert-butoxycarbonyl (Boc) group. The presence of both a Boc-protected amine and a carboxylic acid functional group on the core structure makes this compound a valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Researchers can utilize this acid in various synthetic transformations, particularly as a precursor for the synthesis of more complex molecules. It is ideally suited for the design and development of pharmaceutical candidates, where its scaffold can be incorporated to modulate biological activity and physicochemical properties. The product is supplied with a guaranteed purity of not less than 98% . This compound is intended for Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use.

Eigenschaften

Molekularformel

C12H17N3O4

Molekulargewicht

267.28 g/mol

IUPAC-Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)14-9(13-7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17)

InChI-Schlüssel

YGBJGRDNKIZRQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular and Structural Information

Property Description
Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
CAS Number 153982-44-6 (for the (S)-enantiomer)
Synonyms 5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid; 5-boc-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid
Structural Features Tetrahydroimidazo fused to a pyridine ring, with tert-butoxycarbonyl (Boc) protection and a carboxylic acid group

This compound’s structure is characterized by a bicyclic imidazo[4,5-c]pyridine core, partially saturated, with a Boc-protected amine and a carboxylic acid substituent.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves:

  • Construction of the imidazo[4,5-c]pyridine core via cyclization reactions.
  • Introduction of the tert-butoxycarbonyl protecting group (Boc) on the nitrogen.
  • Installation or retention of the carboxylic acid functionality.

The preparation routes often start from substituted pyridine derivatives or from diamine intermediates that undergo cyclization under controlled conditions.

Literature-Based Synthetic Routes

Cyclization via N-C-N Bond Formation

A reported method for synthesizing imidazo[4,5-c]pyridine derivatives involves the reaction of diamines with aldehydes or carboxylic acids under oxidative conditions, often catalyzed by iron(III) chloride or using aerial oxidation with heating. This method efficiently forms the bicyclic imidazo skeleton through N-C-N bond formation.

Tandem SNAr Reaction–Reduction–Heterocyclization

A one-pot tandem process has been described for related imidazo[4,5-b]pyridine analogs, involving:

  • Nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with primary amines.
  • Reduction of the nitro group to diamines using zinc dust and hydrochloric acid.
  • Subsequent cyclization with substituted aldehydes to form the imidazo ring.

Although this method is for the b-isomer, similar strategies can be adapted for the c-isomer (our target compound) by selecting appropriate starting materials and reaction conditions.

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced typically by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, such as in the presence of triethylamine or sodium bicarbonate. This step is crucial for protecting the nitrogen during subsequent synthetic transformations and for improving compound stability.

Detailed Experimental Procedure (Adapted and Inferred)

Step Reagents/Conditions Outcome/Yield Notes
1. SNAr reaction 2-chloro-3-nitropyridine, primary amine, H2O-IPA (1:1), 80 °C, 2 h Formation of N-substituted intermediate Monitored by TLC
2. Reduction Zinc dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min Pyridine-2,3-diamine derivative, ~90% yield Color change from yellow to blue
3. Cyclization Substituted aldehyde, 85 °C, 10 h Formation of imidazo[4,5-c]pyridine core Purified by silica gel chromatography
4. Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temp Boc-protected amine derivative Standard protection procedure

This sequence is a general framework derived from related imidazo[4,5-b]pyridine syntheses and adapted for the target compound.

Research Findings and Yields

  • The reduction step using zinc dust and hydrochloric acid is critical for high yield (~90%) of the diamine intermediate, which is the precursor for cyclization.
  • The Boc protection step is typically quantitative under mild conditions, ensuring the stability of the final compound.
  • Purification via silica gel chromatography using 15% ethyl acetate in hexane is effective for isolating the pure product.
  • The overall yield for the multi-step synthesis can exceed 70%, depending on the purity of intermediates and reaction optimization.

Patented Synthetic Routes and Industrial Relevance

Patent literature reveals that derivatives of tetrahydroimidazo[4,5-c]pyridine, including Boc-protected carboxylic acids, are synthesized using multi-step sequences involving:

  • Cyclization of substituted pyridine derivatives.
  • Amide bond formation with various acylating agents.
  • Functional group transformations to introduce carboxylic acid and Boc groups.

These patented methods emphasize scalability, regioselectivity, and stereochemical control, particularly for pharmaceutical applications targeting PD-L1 internalization and other biological pathways.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Reference
N-C-N Bond Formation Diamines + aldehydes/carboxylic acids, FeCl3, heat Efficient cyclization, mild oxidation Requires careful control of oxidation
Tandem SNAr–Reduction–Cyclization 2-chloro-3-nitropyridine, amines, Zn/HCl, aldehydes One-pot, high yield intermediate Limited to specific pyridine derivatives
Boc Protection Di-tert-butyl dicarbonate, base, room temperature High yield, mild conditions Requires free amine intermediate
Patented Multi-step Synthesis Various substituted pyridines, acylation, cyclization Scalable, stereocontrolled Complex, multi-step

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

a) Pyrazolo[4,3-c]pyridine Derivatives
  • Example : 5-(Tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (MFCD28657244).
    • Structural Difference : Replaces the imidazole ring with a pyrazole ring.
    • Impact : The pyrazole core introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This may affect binding affinity to targets like GPCRs .
    • Applications : Used in the synthesis of fluorescent probes due to its rigid structure .
b) Thiazolo[5,4-c]pyridine Derivatives
  • Example: 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 165948-21-0). Structural Difference: Substitutes the imidazole with a thiazole ring containing sulfur. Applications: Explored in antiviral drug development due to thiazole’s role in inhibiting viral proteases .

Substituent Variations

a) Positional Isomerism
  • Example : 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 927637-85-2).
    • Structural Difference : Carboxylic acid group at position 6 instead of 2.
    • Impact : Alters the molecule’s dipole moment and steric profile, influencing receptor binding kinetics. This isomer is less commonly used in kinase inhibitor synthesis due to reduced compatibility with ATP-binding pockets .
b) Enantiomeric Forms
  • Example : (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 153982-44-6).
    • Structural Difference : Chiral center at position 6 (S-configuration).
    • Impact : Enantiomers exhibit distinct pharmacological activities. The (S)-form shows higher selectivity for JAK2 kinase inhibition compared to the racemic mixture .

Functional Group Additions

a) Aromatic Substituents
  • Example : 4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid.
    • Structural Difference : Incorporates a thienyl group at position 4.
    • Impact : The thiophene ring enhances π-π stacking interactions with aromatic residues in enzymes, improving inhibitory potency against tyrosine kinases .
b) Fluorinated Derivatives
  • Example: 5-Ethyl-2-fluoro-4-(3-(5-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl)phenol (JAK-IN-5, CAS 2096999-92-5). Structural Difference: Fluorine atom at position 2 and a phenol group. Impact: Fluorine increases metabolic stability and membrane permeability. This derivative is a potent JAK/STAT pathway inhibitor with IC₅₀ values in the nanomolar range .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications Key Reference
Target Compound Imidazo[4,5-c]pyridine Boc (C5), COOH (C2) Kinase inhibitors, GPCR modulators
5-(Boc)-2-methyl-pyrazolo[4,3-c]pyridine-3-carboxylic acid Pyrazolo[4,3-c]pyridine Boc (C5), COOH (C3), methyl (C2) Fluorescent probes
5-(Boc)-thiazolo[5,4-c]pyridine-2-carboxylic acid Thiazolo[5,4-c]pyridine Boc (C5), COOH (C2), sulfur (C1) Antiviral agents
(S)-5-(Boc)-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Boc (C5), COOH (C6), S-configuration JAK2-selective inhibitors
4-(2-Thienyl)-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine Thienyl (C4), COOH (C6) Tyrosine kinase inhibitors

Biologische Aktivität

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid, commonly referred to as Boc-imidazo[4,5-c]pyridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • CAS Number : 153982-44-6
  • Molecular Formula : C₁₂H₁₇N₃O₄
  • Molecular Weight : 267.28 g/mol

1. Antitumor Activity

Imidazo[4,5-c]pyridine derivatives have been reported to exhibit potent antitumor activities. For instance:

  • Mechanism : These compounds act as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Aurora kinases.
  • Efficacy : Studies have shown that derivatives of imidazo[4,5-c]pyridine can inhibit tumor growth with IC50 values in the nanomolar range (0.004–0.046 µM) against various cancer cell lines .

2. Anti-inflammatory Effects

The anti-inflammatory potential of Boc-imidazo[4,5-c]pyridine has been explored in several studies:

  • Cellular Mechanism : The compound reduces inflammatory responses by inhibiting the activation of transcription factors like NF-κB and Nrf2.
  • In Vitro Studies : In human retinal pigment epithelial cells (ARPE-19), it demonstrated the ability to mitigate tert-butyl hydroperoxide-induced inflammation .

3. Neuroprotective Properties

Recent research has indicated that this compound may possess neuroprotective effects:

  • Pathways : It influences neuroinflammatory pathways and may protect against oxidative stress in neuronal cells.
  • Case Study : A study reported significant neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of Boc-imidazo[4,5-c]pyridine is crucial for optimizing its biological activity:

  • Substituent Variations : Modifications at the C6 position have been shown to enhance potency against specific targets.
  • Key Findings : Compounds with bulky substituents at the nitrogen position exhibited improved selectivity and efficacy against cancer cell lines.
Compound VariantIC50 (µM)Targeted Kinase
Original Compound0.046CDK2
Variant A0.020Aurora B
Variant B0.010CDK2 & Aurora B

Case Studies

  • Antitumor Activity in Breast Cancer Models
    • Researchers evaluated the compound's effect on MCF-7 breast cancer cells and observed a dose-dependent inhibition of cell proliferation.
    • The study concluded that Boc-imidazo[4,5-c]pyridine could serve as a lead compound for developing new anticancer agents.
  • Inflammation Reduction in Obesity Models
    • In an obesity-induced inflammation model, the compound significantly reduced levels of pro-inflammatory cytokines.
    • This suggests potential therapeutic applications for metabolic disorders associated with chronic inflammation.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Boc group’s presence (e.g., tert-butyl signals at ~1.4 ppm) and the imidazo-pyridine core.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C14_{14}H19_{19}N3_3O4_4).
  • IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and Boc group vibrations (~1250 cm1^{-1}) are diagnostic .

How can discrepancies in biological activity data for imidazo[4,5-c]pyridine derivatives be resolved?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin).
  • Structural analogs : Compare activity across derivatives (e.g., substituent effects on the phenyl ring) to identify structure-activity relationships (SAR).
  • Computational docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., kinase enzymes), identifying key binding residues .

What are the typical applications of this compound in medicinal chemistry?

Basic
The compound serves as a versatile scaffold:

  • Enzyme inhibitors : The imidazo-pyridine core mimics purine structures, making it suitable for kinase or protease inhibition.
  • Prodrug development : The Boc group facilitates controlled release of active metabolites in vivo.
  • Peptide mimetics : The carboxylic acid group enables conjugation to amino acids or peptides .

What strategies are effective for analyzing the stereochemistry of the tetrahydroimidazo-pyridine core?

Q. Advanced

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., chiral centers at C4 and C6).
  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers.
  • Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TDDFT calculations) .

How should the Boc protecting group be handled during synthesis?

Q. Basic

  • Deprotection : Use TFA in DCM (1:1 v/v) for Boc removal, followed by neutralization with NaHCO3_3.
  • Stability : Avoid prolonged exposure to strong bases or nucleophiles, which may cleave the Boc group prematurely.
  • Monitoring : Track deprotection via TLC (Rf shift) or 1^1H NMR (disappearance of tert-butyl signals) .

What computational methods predict the compound’s binding affinity with biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina screen against protein databases (e.g., PDB IDs for kinases).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.
  • Free-energy calculations : Use MM/PBSA or MM/GBSA to quantify binding energies, as applied in ICReDD’s reaction design framework .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.